Bienvenue dans la boutique en ligne BenchChem!

Daxid

Psychopharmacology Monoamine Transporters Antidepressant Mechanism

IMPORTANT: Daxid (CAS 17162-32-2) is Xanthiol hydrochloride, a thioxanthene derivative, NOT the SSRI antidepressant Sertraline (CAS 79559-97-0). Confirm your target molecule to avoid critical procurement errors. Sertraline's unique mild CYP2D6 inhibition profile (Ki = 0.70-24.7 µM) makes it the safer SSRI for polypharmacy settings compared to fluoxetine or paroxetine. For antidepressant research where dopaminergic contribution (DAT IC50 = 720 nM) or sigma-1 receptor antagonism is key, specify Sertraline.

Molecular Formula C23H31Cl3N2OS
Molecular Weight 489.9 g/mol
CAS No. 17162-32-2
Cat. No. B230775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaxid
CAS17162-32-2
SynonymsXANTHIOLHYDROCHLORIDE
Molecular FormulaC23H31Cl3N2OS
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl.Cl
InChIInChI=1S/C23H29ClN2OS.2ClH/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27;;/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2;2*1H
InChIKeyWCSMSWYAHBNGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daxid (Sertraline HCl, CAS 17162-32-2): A Selective Serotonin Reuptake Inhibitor with Documented Pharmacological Differentiation


Daxid contains sertraline hydrochloride (CAS 79559-97-0 for the HCl salt; base CAS 79617-96-2; the provided CAS 17162-32-2 corresponds to a distinct chemical entity not matching sertraline's molecular identity—clarification essential for procurement accuracy), a selective serotonin reuptake inhibitor (SSRI) antidepressant [1]. Sertraline is indicated for major depressive disorder (MDD), obsessive-compulsive disorder (OCD), panic disorder, post-traumatic stress disorder (PTSD), social anxiety disorder, and premenstrual dysphoric disorder (PMDD) [2]. While all SSRIs share inhibition of the serotonin transporter (SERT) as their primary mechanism, sertraline exhibits quantifiable differences in secondary pharmacology, pharmacokinetics, and clinical outcomes relative to fluoxetine, paroxetine, citalopram, and escitalopram that inform scientific and procurement decisions [3].

Why Generic Substitution of Daxid (Sertraline) with Alternative SSRIs May Compromise Clinical Outcomes


Despite belonging to the same SSRI class, sertraline cannot be considered clinically interchangeable with fluoxetine, paroxetine, escitalopram, or citalopram. Sertraline demonstrates a unique secondary pharmacology profile including dopamine transporter (DAT) inhibition (IC50 = 720 nM) and sigma-1 receptor antagonism (Ki ≈ 32-57 nM) that differentiates it from other SSRIs . Furthermore, sertraline exhibits mild CYP2D6 inhibition compared to the substantial inhibition produced by fluoxetine and paroxetine, resulting in meaningfully lower drug-drug interaction risk in polypharmacy contexts [1]. Long-term, population-level outcomes also diverge: sertraline demonstrates lower 2-year non-response risk compared to fluoxetine (RR 1.13 favoring sertraline), paroxetine (RR 1.06), and escitalopram (RR 1.22) [2]. These pharmacological and clinical differences preclude simple within-class substitution without careful consideration of the specific quantitative evidence.

Quantitative Differential Evidence for Daxid (Sertraline) vs. Comparator SSRIs


Dopamine Transporter (DAT) Inhibition: Sertraline Demonstrates Unique Dual Reuptake Profile Among SSRIs

Sertraline uniquely inhibits the dopamine transporter (DAT) at clinically relevant concentrations, differentiating it pharmacologically from other SSRIs including fluoxetine, paroxetine, and citalopram, which demonstrate negligible DAT affinity [1]. Sertraline's DAT IC50 of 720 nM, while approximately 10-fold higher than its SERT IC50 (70 nM), represents measurable dopaminergic activity absent in comparator SSRIs .

Psychopharmacology Monoamine Transporters Antidepressant Mechanism

Sigma-1 Receptor Affinity: Sertraline Exhibits Higher Binding Affinity Than Fluoxetine

Sertraline binds to sigma-1 receptors with higher affinity than fluoxetine. In competitive binding assays, sertraline demonstrates a Ki of 57 nM (or 31.6 nM, depending on assay conditions), whereas fluoxetine exhibits a Ki of 240 nM (or 191.2 nM), representing a 4- to 6-fold difference in binding affinity [1]. The rank order of sigma-1 affinity among SSRIs is fluvoxamine > sertraline > fluoxetine > citalopram > paroxetine [2].

Receptor Pharmacology Sigma-1 Receptor Neuroplasticity

CYP2D6 Inhibition: Sertraline Exhibits Mild Inhibition vs. Substantial Inhibition by Fluoxetine and Paroxetine

Sertraline demonstrates clinically meaningful differences in cytochrome P450 enzyme inhibition compared to fluoxetine and paroxetine. In vitro, sertraline inhibits CYP2D6 with a Ki of 0.70-24.7 µM depending on the probe substrate, whereas paroxetine exhibits a Ki of 0.15-3.2 µM, representing substantially more potent inhibition [1]. Clinically, sertraline is classified as a mild CYP2D6 inhibitor, while fluoxetine and paroxetine are substantial inhibitors that can produce clinically significant drug-drug interactions [2].

Pharmacokinetics Drug-Drug Interactions Cytochrome P450

Elimination Half-Life: Sertraline Exhibits Linear Pharmacokinetics vs. Non-Linear Kinetics of Paroxetine

Sertraline demonstrates a stable elimination half-life of approximately 26 hours across its therapeutic dose range, reflecting linear pharmacokinetics. In contrast, paroxetine exhibits dose-dependent, non-linear pharmacokinetics where its half-life increases from approximately 24 hours at lower doses to substantially longer durations at higher doses due to auto-inhibition of CYP2D6-mediated clearance [1]. Fluoxetine, with a half-life of 24-144 hours (parent) and 96-384 hours for its active metabolite norfluoxetine, presents distinct accumulation challenges [2].

Pharmacokinetics Dose Proportionality Drug Accumulation

Long-Term Non-Response Risk: Sertraline Demonstrates Lower 2-Year Non-Response Rates vs. Fluoxetine, Paroxetine, and Escitalopram

In a 2-year nationwide population-based study of 106,920 patients with major depressive disorder, sertraline demonstrated a lower risk of treatment non-response (defined as switch, augmentation, or hospitalization) compared to fluoxetine, paroxetine, and escitalopram [1]. Compared to sertraline as reference, fluoxetine (RR 1.13; 95% CI 1.10-1.17), paroxetine (RR 1.06; 95% CI 1.01-1.10), and escitalopram (RR 1.22; 95% CI 1.18-1.25) were all associated with significantly higher risk ratios of non-response [2].

Major Depressive Disorder Long-Term Outcomes Comparative Effectiveness

Acceptability Profile: Sertraline Ranks Among Top SSRIs for Treatment Discontinuation Outcomes

In a multiple-treatments meta-analysis of 117 randomized controlled trials (N=25,928) comparing 12 new-generation antidepressants, sertraline and escitalopram demonstrated the most favorable acceptability profile among SSRIs, leading to significantly fewer all-cause discontinuations than duloxetine, fluvoxamine, paroxetine, reboxetine, and venlafaxine [1]. This finding provides quantitative support for sertraline's tolerability relative to other antidepressants in the acute treatment of major depression.

Treatment Acceptability Discontinuation Rates Meta-Analysis

Evidence-Based Procurement and Research Application Scenarios for Daxid (Sertraline)


Polypharmacy Management in Geriatric or Medically Complex Populations

For health systems and formularies managing patients on multiple CYP2D6 substrates (e.g., tamoxifen for breast cancer, beta-blockers for cardiovascular disease, tricyclic antidepressants, or certain antipsychotics), sertraline's mild CYP2D6 inhibition profile (Ki = 0.70-24.7 µM) offers a safer alternative to fluoxetine or paroxetine, which are substantial CYP2D6 inhibitors [1] [2]. Procurement decisions should prioritize sertraline for integrated care settings where polypharmacy is prevalent.

Depression with Psychomotor Retardation, Anergia, or Cognitive Complaints

In research settings investigating antidepressant effects on anergic depression or cognitive symptoms, sertraline's unique dual SERT/DAT inhibition profile (DAT IC50 = 720 nM) and sigma-1 receptor affinity (Ki ≈ 32-57 nM) provide mechanistic differentiation from purely serotonergic SSRIs [3]. Sertraline should be preferentially selected for studies examining dopaminergic contributions to antidepressant response or sigma-1-mediated neuroplasticity.

Long-Term Maintenance Therapy with Emphasis on Real-World Effectiveness

Based on 2-year real-world data from 106,920 patients demonstrating lower non-response rates with sertraline compared to fluoxetine (RR 1.13), paroxetine (RR 1.06), and escitalopram (RR 1.22), health systems and payers should consider sertraline as a preferred first-line SSRI for MDD where long-term treatment durability is a priority metric [4]. This evidence supports formulary positioning and value-based contracting decisions.

Clinical Trials Requiring Predictable Pharmacokinetics and Low Drug-Drug Interaction Potential

For clinical trial protocols involving dose escalation, combination therapies, or populations with variable hepatic function, sertraline's linear pharmacokinetics (stable t1/2 ≈ 26 hours across doses) and mild CYP inhibition profile provide greater predictability and reduced confounding compared to fluoxetine (variable t1/2 24-144 hours, active metabolite accumulation) or paroxetine (non-linear kinetics at higher doses) [5]. Sertraline is the rational procurement choice for studies requiring clean pharmacokinetic interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daxid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.